2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C20H33NO . It’s a derivative of phenol and piperidine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol ring with two methyl groups at the 2nd and 6th positions and a piperidin-1-ylmethyl group at the 4th position .Scientific Research Applications
Dielectric Studies in Piperidones
Dielectric studies involving the interactions of 2,6 diphenyl piperidones with various phenols have been conducted. The findings suggest that hydrogen bond formation in these complexes is between the O-H group and the N-atom, which points towards notable interactions within these molecular structures (Kumar et al., 2002).
Anticancer Activity of Triazole Derivatives
A novel 1, 2, 4 - triazole derivative, structurally related to 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol, has shown significant anticancer activity against tumor-induced in Swiss albino male mice. The results underline the potential of such compounds in cancer treatment strategies (Arul & Smith, 2016).
Cytotoxic Activities of Chromene Derivatives
2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized using a structure involving piperidine, displayed significant cytotoxic activities against various human tumor cell lines, emphasizing the potential of these compounds in therapeutic applications (Vosooghi et al., 2010).
Micro-Selective Opioid Antagonists
Research on trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, related to the core structure of interest, has unveiled a new class of micro opioid receptor antagonists. These findings could be influential in developing treatments for opioid receptor-related conditions (Le Bourdonnec et al., 2003).
Antioxidant Potency of Piperidinones
3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a molecule with structural resemblance to this compound, has been synthesized and evaluated for its antioxidant potency, demonstrating potential therapeutic value (Dineshkumar & Parthiban, 2022).
Future Directions
Piperidine derivatives, including “2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol”, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future research may focus on exploring these applications further and developing new synthesis methods for piperidine derivatives .
properties
IUPAC Name |
2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAJUZSNGXVCTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350128 |
Source
|
Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42900-97-0 |
Source
|
Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.